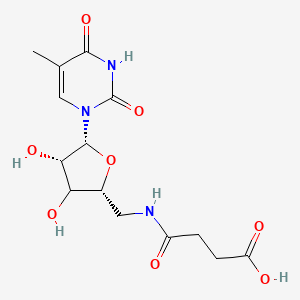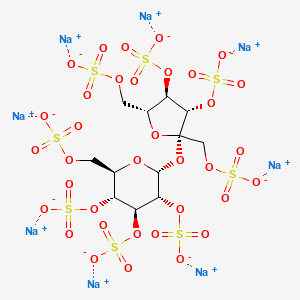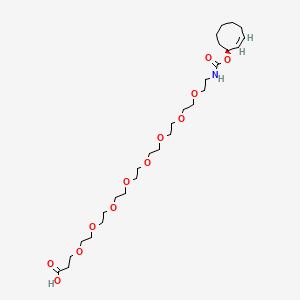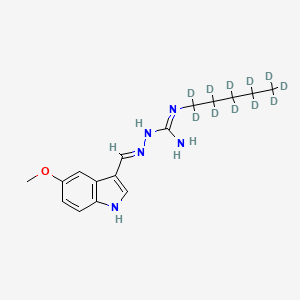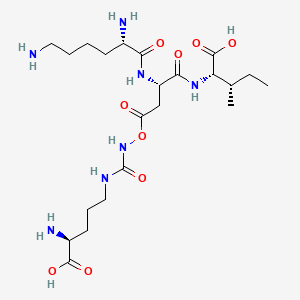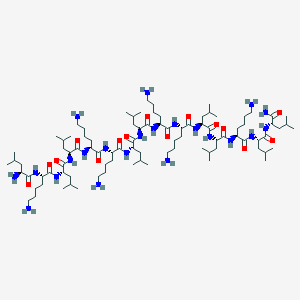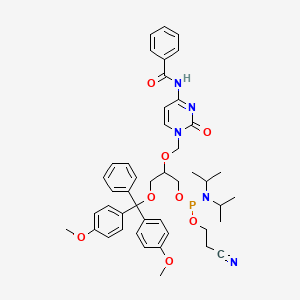
DMTr-FNA-C(Bz)phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMTr-FNA-C(Bz)phosphoramidite is a phosphorite monomer used in the synthesis of oligonucleotides. It is a crucial compound in the field of DNA/RNA synthesis, playing a significant role in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
DMTr-FNA-C(Bz)phosphoramidite is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically involves the use of protecting groups such as dimethoxytrityl (DMTr) and benzoyl (Bz) to protect the reactive sites during the synthesis process .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. These synthesizers are designed to handle the complex sequence of reactions required to produce high-purity oligonucleotides .
Chemical Reactions Analysis
Types of Reactions
DMTr-FNA-C(Bz)phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates or phosphorodithioates.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis of oligonucleotides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Iodine, sulfur, and selenium compounds.
Reducing agents: Thiols and phosphines.
Solvents: Acetonitrile, dichloromethane, and tetrahydrofuran
Major Products Formed
The major products formed from these reactions are oligonucleotides with specific sequences and modifications, which are used in various research applications .
Scientific Research Applications
DMTr-FNA-C(Bz)phosphoramidite is widely used in scientific research, including:
Chemistry: Synthesis of modified oligonucleotides for studying DNA/RNA interactions.
Biology: Development of probes and primers for polymerase chain reaction (PCR) and sequencing.
Medicine: Design of antisense oligonucleotides and small interfering RNA (siRNA) for gene therapy.
Industry: Production of diagnostic kits and therapeutic agents
Mechanism of Action
DMTr-FNA-C(Bz)phosphoramidite exerts its effects by participating in the synthesis of oligonucleotides. The compound acts as a building block, allowing the sequential addition of nucleotides to form a specific sequence. The protecting groups (DMTr and Bz) ensure that the reactive sites are protected during the synthesis process, preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
- DMTr-2’-O-C16-rA(Bz)-3’-CE-Phosphoramidite
- DMTr-2’-O-C16-rU-3’-CE-Phosphoramidite
- DMT-dC(Bz) Phosphoramidite
Uniqueness
DMTr-FNA-C(Bz)phosphoramidite is unique due to its specific structure and the presence of both DMTr and Bz protecting groups. This combination allows for efficient and high-yield synthesis of oligonucleotides with minimal side reactions .
Properties
Molecular Formula |
C45H52N5O8P |
|---|---|
Molecular Weight |
821.9 g/mol |
IUPAC Name |
N-[1-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxymethyl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C45H52N5O8P/c1-33(2)50(34(3)4)59(57-29-13-27-46)58-31-41(55-32-49-28-26-42(48-44(49)52)47-43(51)35-14-9-7-10-15-35)30-56-45(36-16-11-8-12-17-36,37-18-22-39(53-5)23-19-37)38-20-24-40(54-6)25-21-38/h7-12,14-26,28,33-34,41H,13,29-32H2,1-6H3,(H,47,48,51,52) |
InChI Key |
KYJJUEVQJPBHPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCN4C=CC(=NC4=O)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


